A Technical Guide to N2-Dimethylformamidine-2'-deoxyguanosine (DMF-dG) Phosphoramidite: Structure, Properties, and Applications in Oligonucleotide Synthesis
A Technical Guide to N2-Dimethylformamidine-2'-deoxyguanosine (DMF-dG) Phosphoramidite: Structure, Properties, and Applications in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N2-dimethylformamidine-2'-deoxyguanosine (DMF-dG) phosphoramidite, a critical building block in the chemical synthesis of oligonucleotides. This document details its chemical structure, key properties, and its application in the widely used phosphoramidite synthesis method. Experimental protocols and quantitative data are presented to assist researchers in the effective utilization of this reagent for the development of therapeutic and diagnostic oligonucleotides.
Chemical Structure and Properties
DMF-dG phosphoramidite is a protected form of the deoxyguanosine nucleoside, modified for efficient incorporation into a growing oligonucleotide chain during solid-phase synthesis. The key structural features include a 5'-dimethoxytrityl (DMT) group for protection of the primary hydroxyl, a β-cyanoethyl group protecting the phosphorus, and a dimethylformamidine (DMF) group protecting the exocyclic amine of the guanine base.
The DMF protecting group is a key feature of this phosphoramidite, offering significant advantages over the more traditional isobutyryl (iBu) group. The electron-withdrawing nature of the DMF group renders the N2 position of guanine less susceptible to side reactions during synthesis and, more importantly, facilitates rapid removal during the final deprotection step. This lability is particularly advantageous in the synthesis of sensitive or modified oligonucleotides.[1]
Physicochemical Properties
A summary of the key physicochemical properties of DMF-dG phosphoramidite is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C43H53N8O7P | [2][3] |
| Molecular Weight | 824.92 g/mol | [1][2][4] |
| CAS Number | 330628-04-1 | [2][3] |
| Appearance | White to off-white powder | [5] |
| Storage Conditions | -20°C, under inert gas (e.g., Argon), dry | [6] |
| Solubility | Soluble in acetonitrile and dimethyl sulfoxide (DMSO) | [6][7] |
Stability
DMF-dG phosphoramidite is stable under the recommended storage conditions. In solution, particularly in acetonitrile, phosphoramidites can degrade over time through hydrolysis and other side reactions. Therefore, it is recommended to use freshly prepared solutions for oligonucleotide synthesis to ensure high coupling efficiency.[6] The stability in solution is comparable to other standard phosphoramidites used in DNA synthesis.[8][9]
Application in Oligonucleotide Synthesis
DMF-dG phosphoramidite is a key reagent in the automated solid-phase synthesis of DNA oligonucleotides using the phosphoramidite method. This method involves a four-step cycle that is repeated for the addition of each nucleotide to the growing chain. The use of "fast deprotection" phosphoramidites like DMF-dG is crucial for the synthesis of therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs, where the integrity of the final product is paramount.[10]
The Phosphoramidite Synthesis Cycle
The synthesis of oligonucleotides proceeds in the 3' to 5' direction and involves the following four steps for each monomer addition:
-
Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[11]
-
Coupling: The DMF-dG phosphoramidite is activated by a weak acid, such as 1H-tetrazole or a derivative, and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a phosphite triester linkage.[11][12]
-
Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using a capping mixture, typically containing acetic anhydride and 1-methylimidazole.[11][12]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, commonly an iodine solution in the presence of water and a weak base.[11]
This four-step cycle is then repeated until the desired oligonucleotide sequence is assembled.
Experimental Workflow for Oligonucleotide Synthesis
The following diagram illustrates the key steps in the automated solid-phase synthesis of an oligonucleotide using the phosphoramidite method.
Caption: Automated oligonucleotide synthesis workflow.
Experimental Protocols
Automated Oligonucleotide Synthesis Cycle
The following table provides a typical protocol for a single coupling cycle in an automated DNA synthesizer using DMF-dG phosphoramidite. The specific times and volumes may vary depending on the synthesizer model and the scale of the synthesis.
| Step | Reagent/Solvent | Typical Concentration | Typical Time |
| 1. Deblocking | 3% Trichloroacetic Acid (TCA) in Dichloromethane | 3% (w/v) | 60-120 seconds |
| 2. Coupling | DMF-dG Phosphoramidite + Activator (e.g., 0.45 M Tetrazole) in Acetonitrile | 0.1 M | 30-60 seconds |
| 3. Capping | Capping A: Acetic Anhydride/Pyridine/THF; Capping B: 1-Methylimidazole/THF | - | 30 seconds |
| 4. Oxidation | 0.02-0.1 M Iodine in THF/Pyridine/Water | 0.02-0.1 M | 30 seconds |
Deprotection of the Final Oligonucleotide
The key advantage of using DMF-dG phosphoramidite is the rapid and mild deprotection conditions, which are crucial for preserving the integrity of modified oligonucleotides.[1] The following table summarizes various deprotection protocols.
| Reagent | Temperature | Time | Notes |
| Concentrated Ammonium Hydroxide | 55°C | 2 hours | Standard deprotection. |
| Concentrated Ammonium Hydroxide | 65°C | 1 hour | Faster deprotection with heating. |
| Ammonium Hydroxide / 40% Methylamine (AMA) (1:1) | 65°C | 10 minutes | "UltraFAST" deprotection, suitable for many applications. |
| t-Butylamine/Methanol/Water (1:1:2) | Room Temperature | 2-4 hours | Mild deprotection, compatible with sensitive dyes like TAMRA. |
Quantitative Data
Coupling Efficiency
The efficiency of each coupling step is critical for the overall yield and purity of the final oligonucleotide. While the phosphoramidite method generally boasts high coupling efficiencies, the use of high-quality reagents like DMF-dG phosphoramidite is essential.
| Parameter | Value | Reference |
| Typical Coupling Efficiency | >99% | [11] |
| Deprotection Rate vs. iBu-dG | ~4 times faster | [1] |
High coupling efficiency is critical, as even a small decrease can significantly reduce the yield of the full-length product, especially for longer oligonucleotides.[13]
Role in Therapeutic Oligonucleotide Development
The development of oligonucleotide-based therapeutics, including antisense oligonucleotides and siRNAs, requires the synthesis of high-purity, and often chemically modified, nucleic acid sequences. The use of fast-deprotecting phosphoramidites like DMF-dG is particularly important in this field. The milder deprotection conditions minimize the risk of side reactions and degradation of sensitive modifications that are often incorporated into therapeutic oligonucleotides to enhance their stability, delivery, and efficacy.[10] While the antiviral and anticancer activities are properties of the final oligonucleotide drug, the use of high-quality building blocks like DMF-dG phosphoramidite is a prerequisite for their successful synthesis.
Logical Relationships in Oligonucleotide Synthesis
The following diagram illustrates the logical dependencies and outcomes in the phosphoramidite synthesis cycle, highlighting the importance of each step for achieving a high-quality final product.
Caption: Key factors influencing oligonucleotide synthesis success.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. 5'-O-DMT-2'-Deoxyguanosine(DMF)-CE Phosphoramidite, 330628-04-1 | BroadPharm [broadpharm.com]
- 4. glenresearch.com [glenresearch.com]
- 5. 5'-O-DMT-2'-dG(Dmf)-CE Phosphoramidite DNA synthesis | C43H53N8O7P | Biosolve Shop [shop.biosolve-chemicals.eu]
- 6. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 7. medchemexpress.com [medchemexpress.com]
- 8. dG (dmf)-5' CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 9. DMT-dG(dmf) ホスホロアミダイト configured for ABI, configured for (ÄKTA® and OligoPilot®) | Sigma-Aldrich [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 12. twistbioscience.com [twistbioscience.com]
- 13. glenresearch.com [glenresearch.com]
